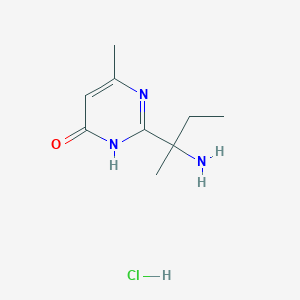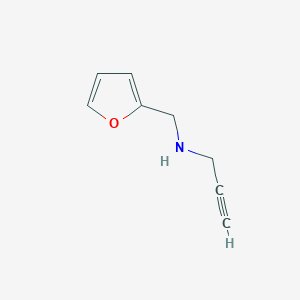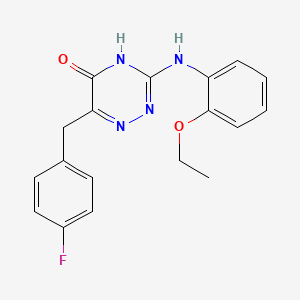
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide is a chemical compound with the empirical formula C14H27AuF6NO4PS2 and a molecular weight of 679.43 g/mol . This compound is known for its use as a catalyst in various chemical reactions, particularly in the field of organic synthesis .
準備方法
The synthesis of tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide typically involves the reaction of tri-tert-butylphosphine with a gold(i) precursor, followed by the addition of bis(trifluoromethylsulfonyl)imide . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the gold(i) species . Industrial production methods may involve scaling up this reaction in a controlled environment to ensure high yield and purity .
化学反応の分析
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: The gold(i) center can be oxidized to gold(iii) under specific conditions.
Reduction: The compound can be reduced back to gold(i) from gold(iii).
Substitution: Ligand exchange reactions can occur, where the tri-tert-butylphosphine ligand is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide has several scientific research applications:
作用機序
The mechanism of action of tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide involves the activation of substrates through coordination to the gold(i) center. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energy . The molecular targets and pathways involved depend on the specific reaction being catalyzed .
類似化合物との比較
Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide can be compared to other gold(i) complexes, such as:
Tri-tert-butylphosphine gold(i) chloride: Similar in structure but with chloride as the counterion.
Tri-tert-butylphosphine gold(i) acetate: Similar but with acetate as the counterion.
The uniqueness of this compound lies in its high stability and reactivity, making it a preferred catalyst in many organic reactions .
特性
CAS番号 |
1121960-93-7 |
|---|---|
分子式 |
C14H27AuF6NO4PS2 |
分子量 |
679.42 |
IUPAC名 |
bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane |
InChI |
InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1 |
InChIキー |
DFDNDAVKAMVEPJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2508923.png)
![3-methyl-7-[(2-methylphenyl)methyl]-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508924.png)
![2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2508925.png)
![5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2508926.png)
![2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline](/img/structure/B2508927.png)
![4-Cyclobutyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2508928.png)
![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2508929.png)


![3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2508933.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2508938.png)

![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)
